Ethyl-2-(Piperidin-1-yl)thiazol-4-carboxylat

Übersicht

Beschreibung

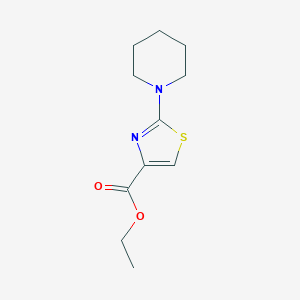

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

- The piperidine nucleus is present in various drugs, including antineoplastic agents like Vinblastine . Vinblastine inhibits mitosis at metaphase, leading to mitotic arrest or cell death .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . The nature of these interactions includes enzyme inhibition, which can modulate the production of inflammatory mediators. Additionally, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has shown binding affinity to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has been shown to alter the metabolic flux of key metabolites, impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate involves its binding interactions with biomolecules. The compound can inhibit enzymes such as cyclooxygenase by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Additionally, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect the levels of key metabolites, influencing metabolic flux and the overall metabolic state of the cell . Cofactors such as NADPH are required for the enzymatic reactions involving ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate .

Transport and Distribution

Within cells and tissues, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux . The compound’s localization and accumulation can be influenced by its binding to specific proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate to specific cellular compartments . This localization is essential for its ability to modulate gene expression and enzyme activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with ethyl thiazole-4-carboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can be compared with other thiazole and piperidine derivatives:

Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters share similar chemical properties but may differ in their biological activity and applications.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its esters have similar structural features but may exhibit different reactivity and pharmacological profiles.

The uniqueness of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate lies in the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biologische Aktivität

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group. Its molecular formula is C_{12}H_{16}N_2O_2S, and it has been identified for its unique structural characteristics that contribute to its biological activity.

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate interacts with various enzymes and proteins, influencing several biochemical pathways:

- Enzyme Interactions : It has shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Cell Signaling : The compound affects cell signaling pathways related to inflammation and apoptosis, indicating its role in modulating cellular responses.

Cellular Effects

The compound's effects on different cell types have been documented:

- Anti-inflammatory Effects : In laboratory studies, low doses of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate demonstrated significant anti-inflammatory and analgesic effects without notable toxicity.

- Cytotoxicity : In vitro studies have reported varying levels of cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .

Molecular Mechanisms

The molecular mechanism of action involves several key interactions:

- Binding Affinity : Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate binds to the active sites of specific enzymes, inhibiting their catalytic activity. This binding is crucial for its role as a potential therapeutic agent.

- Transport Mechanisms : The compound's transport within biological systems occurs via organic anion transporters (OATPs) and P-glycoprotein, which facilitate its uptake and distribution in tissues.

Case Studies

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Activity : In a comparative study of various thiazole derivatives, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : In vitro assays demonstrated that the compound can reverse drug resistance in cancer cells overexpressing P-glycoprotein (P-gp). This was evidenced by increased intracellular concentrations of chemotherapeutic agents like paclitaxel when used in combination with ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOYPUXHJNTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567606 | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-98-0 | |

| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.